4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
CAS No.: 62019-71-0
Cat. No.: VC2456470
Molecular Formula: C7H9NS
Molecular Weight: 139.22 g/mol
* For research use only. Not for human or veterinary use.
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine - 62019-71-0](/images/structure/VC2456470.png)
Specification
CAS No. | 62019-71-0 |
---|---|
Molecular Formula | C7H9NS |
Molecular Weight | 139.22 g/mol |
IUPAC Name | 4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Standard InChI | InChI=1S/C7H9NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2 |
Standard InChI Key | HXNOEHIMWZDRTK-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1C=CS2 |
Canonical SMILES | C1CNCC2=C1C=CS2 |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
Though specific data for 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is limited in the provided sources, we can infer some properties by examining data from its isomer. The [3,2-c] isomer forms a hydrochloride salt with the chemical name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridinium chloride . This suggests that the nitrogen atom in the pyridine ring possesses basic properties, allowing for salt formation.
The similar backbone structure would suggest that the [2,3-c] isomer would likely share certain physicochemical properties with its [3,2-c] counterpart, including:
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Basic nitrogen capable of salt formation
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Aromatic thiophene ring conferring stability
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Partially saturated pyridine ring providing conformational flexibility
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Potential for functionalization at multiple positions
Comparison with Related Compounds
Table 1: Comparison of 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine with Related Compounds
*Estimated values based on molecular structure
The synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) can be accomplished through various methods as mentioned in search result : "The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) ring system can be synthesized in a variety of ways." . The literature cites multiple synthetic approaches referenced as methods developed by researchers such as Cagniant and Kirsch, as well as Matsumura et al. .
One significant method mentioned is the Pictet-Spengler reaction, which was used to obtain the THTP ring system for compounds with hydrogen or bromine in the 2-position . This reaction typically involves the condensation of an amine with an aldehyde followed by cyclization, and represents a classical approach to constructing heterocyclic systems.
Modern Synthetic Approaches
A more recent synthetic approach mentioned in the search results describes an "eco-friendly and efficient protocol" for the formation of 2-chloroticlopidine using ticlopidine hydrochloride (a derivative of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine) and oxone in aqueous methanol . This reaction proceeds through "an unprecedented formation of reactive thienopyridine intermediate 2-chloro-5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide."
The key steps in this reaction involve:
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Oxidation of tertiary amines to N-oxides
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Mono-chlorination at the 2-position of the thiophene ring
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Oxidation of the chloride counterion of the prodrug
This demonstrates how modern synthetic approaches can leverage environmentally friendly reagents like oxone to achieve selective functionalization of these heterocyclic scaffolds.
Research Developments
Derivatives and Structural Analogs
Table 2: Notable Derivatives and Structural Analogs
The development of these derivatives demonstrates how the core thienopyridine scaffold can be modified to optimize pharmacological properties and develop compounds with therapeutic potential.
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